molecular formula C16H15BrN4O2S B15086346 N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618412-90-1

N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15086346
CAS No.: 618412-90-1
M. Wt: 407.3 g/mol
InChI Key: IHQYCHHSIVPMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 618412-90-1) is a triazole-based acetamide derivative with a molecular formula of C₁₆H₁₅BrN₄O₂S and a molecular weight of 407.286 g/mol . Its structure includes:

  • 4-Bromophenyl group attached to the acetamide nitrogen.
  • 4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazole core with a sulfanyl (-S-) linker.
    The furan and bromophenyl moieties distinguish it from other triazole derivatives, influencing both physicochemical properties and biological activity.

Properties

CAS No.

618412-90-1

Molecular Formula

C16H15BrN4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN4O2S/c1-2-21-15(13-4-3-9-23-13)19-20-16(21)24-10-14(22)18-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,18,22)

InChI Key

IHQYCHHSIVPMOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C16H15BrN4O2SC_{16}H_{15}BrN_{4}O_{2}S. The compound features a triazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with various aryl halides under basic conditions. The presence of the sulfanyl group enhances the biological activity of the triazole moiety.

1. Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, sulfanyl-substituted triazoles have shown promising results against various cancer cell lines. A study highlighted that certain derivatives exhibited EC50 values as low as 24 nM against resistant cancer cell lines, indicating their potential as effective chemotherapeutic agents .

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Compounds within the triazole class are widely recognized for their efficacy against a range of bacteria and fungi. For example, derivatives have been tested for their activity against Mycobacterium tuberculosis, showing significant inhibition compared to standard treatments .

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound may also possess anti-inflammatory effects. Research into related triazole compounds suggests that they can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have investigated the biological activity of related triazole compounds:

  • Anticancer Screening : A study conducted on multicellular spheroids found that specific triazole derivatives had a strong inhibitory effect on tumor growth, indicating their potential as lead compounds for further development in cancer therapy .
  • Antimicrobial Testing : In vitro tests revealed that certain sulfanyltriazoles exhibited higher antibacterial activity than traditional antibiotics against various strains of bacteria, suggesting their utility in treating resistant infections .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity TypeCompound TypeEC50/IC50 ValuesReference
AnticancerSulfanyltriazoles24 nM
AntimicrobialTriazole derivativesVaries by strain
Anti-inflammatoryTriazole derivativesNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities with related compounds:

Compound Name / ID Triazole Substituents Acetamide Substituent Key Functional Groups Biological Activity (Reported) References
Target Compound 4-Ethyl, 5-(furan-2-yl) N-(4-bromophenyl) Br, furan Not explicitly stated; inferred anti-exudative potential
VUAA1 4-Ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Pyridine, ethylphenyl Orco agonist (insect odorant receptors)
OLC-12 4-Ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Pyridine, isopropylphenyl Orco agonist/antagonist
OLC-15 4-Ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Pyridine, butylphenyl Orco antagonist
Compound in 4-(4-Bromophenyl), 5-(4-pyridinyl) N-(4-sulfamoylphenyl) Bromophenyl, sulfonamide Not reported; likely antimicrobial
Compound in 4-(4-Bromophenyl), 5-(3-pyridinyl) N-(3-fluoro-4-methylphenyl) Bromophenyl, fluoromethyl Not reported; structural similarity to kinase inhibitors
Compound in 4-Ethyl, 5-(furan-2-yl) N-(2,4-difluorophenyl) Furan, difluorophenyl Potential anti-inflammatory

Key Structural Observations :

  • Triazole Core : The target compound’s 4-ethyl-5-(furan-2-yl) substitution is unique compared to pyridinyl-containing analogues (e.g., VUAA1, OLC-12). Furan’s electron-rich oxygen may enhance π-π stacking but reduce polarity compared to pyridine .

Pharmacological and Biochemical Properties

Orco Receptor Modulation
  • VUAA1 and OLC-12 are potent Orco agonists/antagonists in insects, critical for disrupting odorant-driven behaviors . The pyridinyl group in these compounds is essential for Orco binding .
  • Target Compound: The furan substituent may alter binding affinity to Orco compared to pyridine-based analogues.
Anti-Exudative Activity
  • Compounds with furan-2-yl triazole cores (e.g., ) exhibit anti-exudative effects in rodent models, comparable to diclofenac sodium .
  • The target compound’s bromophenyl group may enhance activity by increasing hydrophobic interactions with inflammatory targets like COX enzymes .
Antimicrobial and Antioxidant Potential
  • Derivatives with pyridinyl-triazole cores (e.g., ) show antimicrobial activity against E. coli and S. aureus, attributed to electron-withdrawing groups on the phenyl ring .
  • The bromine atom in the target compound could augment antibacterial efficacy via halogen bonding .

Physicochemical Properties

  • Molecular Weight : The target compound (407.29 g/mol) is heavier than VUAA1 (380.45 g/mol) due to bromine .
  • Lipophilicity : Bromophenyl and furan groups increase logP compared to pyridinyl analogues, suggesting better blood-brain barrier penetration .
  • Synthetic Accessibility : Synthesis likely follows routes similar to (alkylation of triazole thiols with α-chloroacetamides) .

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative protocol involves:

  • Formation of furan-2-carbonyl hydrazide : Reacting furan-2-carbonyl chloride with hydrazine hydrate in dichloromethane (DCM) at 0–5°C.
  • Reaction with ethyl isothiocyanate : Adding ethyl isothiocyanate to the hydrazide in ethanol under reflux (80°C, 6 hours) to yield the thiosemicarbazide intermediate.
  • Cyclization under basic conditions : Treating the intermediate with aqueous NaOH (10%) at 100°C for 4 hours to form the triazole-thiol.

Table 1: Optimization of Triazole-Thiol Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol DMF Ethanol
Temperature (°C) 80 100 80
Reaction Time (h) 6 8 6
Yield (%) 72 68 72

Alternative Route: 1,3-Dipolar Cycloaddition

A patent-disclosed method employs a 1,3-dipolar cycloaddition between an azide and a nitrile:

  • Synthesis of 2-furanecarbonitrile : Reacting furan-2-carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonia.
  • Generation of ethyl azide : From ethyl bromide and sodium azide in DMSO.
  • Cycloaddition : Heating the nitrile and azide at 120°C for 12 hours in toluene, yielding the triazole-thiol with 65% efficiency.

Preparation of 2-Chloro-N-(4-Bromophenyl)Acetamide

Acylation of 4-Bromoaniline

4-Bromoaniline reacts with chloroacetyl chloride in the presence of a base:

  • Reaction conditions : Stirring 4-bromoaniline (1 eq) and chloroacetyl chloride (1.2 eq) in DCM with triethylamine (1.5 eq) at 25°C for 3 hours.
  • Workup : Washing with NaHCO₃ (5%) and brine, followed by solvent evaporation.
  • Yield : 89% after recrystallization from ethanol.

Equation :
$$ \text{4-Bromoaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4-bromophenyl)acetamide} $$

Coupling of Triazole-Thiol and Chloroacetamide

Nucleophilic Substitution

The sulfanyl bridge is formed via SN₂ displacement:

  • Mixing equimolar quantities of triazole-thiol and chloroacetamide in acetone.
  • Base addition : Potassium carbonate (2 eq) to deprotonate the thiol.
  • Reflux : 12 hours at 60°C, monitored by TLC.

Table 2: Coupling Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetone 60 78
NaH THF 25 62
Et₃N DCM 40 71

Catalytic Approaches

A patent-described palladium-catalyzed coupling (applicable to analogous structures) employs:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Solvent : Dioxane at 100°C for 8 hours.
    This method achieves 83% yield but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.33 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (dd, J = 3.2 Hz, 1H, furan-H), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.89 (s, 2H, SCH₂CO), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₆H₁₅BrN₄O₂S [M+H]⁺: 422.9976; found: 422.9972.

Yield Optimization and Scalability

Table 3: Comparative Yields Across Synthetic Routes

Step Method Yield (%) Purity (%)
Triazole-thiol synthesis Cyclization (NaOH) 72 98
Chloroacetamide preparation Acylation (Et₃N) 89 99
Coupling K₂CO₃/acetone 78 97

Scaling to 100 g batches maintains yields >70%, with purity ≥95% after recrystallization.

Industrial-Scale Considerations

  • Cost-effective solvents : Ethanol and acetone preferred over DMF or THF.
  • Catalyst recycling : Pd-based catalysts recovered via filtration (85% efficiency).
  • Waste management : Neutralization of acidic/basic byproducts with CaCO₃ before disposal.

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and what conditions optimize yield?

The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) derivatives with α-chloroacetamides. Optimal conditions involve ethanol as the solvent under alkaline (NaOH) conditions at reflux (70–80°C). Post-synthesis, crystallization from ethanol or acetone yields white/light-yellow crystalline products with sharp melting points .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • FT-IR : Confirms functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹, S-H absence at ~2550 cm⁻¹).
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, bromophenyl protons at δ 7.2–7.6 ppm).
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensures purity (>95% C, H, N, S agreement) .

Q. What in vivo models are used to assess anti-exudative activity, and how is efficacy quantified?

The formalin-induced rat paw edema model is standard. Efficacy is measured via digital plethysmometry, comparing edema reduction (%) at 10 mg/kg dose against reference drugs (e.g., diclofenac sodium at 8 mg/kg). Activity is statistically analyzed using ANOVA with post-hoc Tukey’s test .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substituents) influence anti-exudative activity?

Substituents at the phenyl ring significantly impact activity. Bromine’s electron-withdrawing effect enhances hydrogen bonding with inflammatory targets (e.g., COX-2). In SAR studies, bromophenyl derivatives showed 20–35% higher edema inhibition than chlorophenyl analogs, attributed to improved lipophilicity and target affinity .

Q. What computational strategies predict electronic properties and binding interactions?

  • DFT (B3LYP/6-311G(d,p)) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity.
  • Molecular Docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 1PXX), revealing key interactions:
  • Sulfanyl group with Arg120 (hydrogen bond).
  • Bromophenyl moiety in hydrophobic pocket (Val523, Leu352).
    • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions for reaction site prediction .

Q. How does pH and temperature stability affect experimental design for bioactivity assays?

The compound is stable at pH 6–8 (PBS buffer, 25°C) but degrades at pH <4 (acidic hydrolysis of acetamide) or >10 (sulfanyl group oxidation). For in vivo studies, formulations use neutral buffers and storage at 4°C to prevent thermal decomposition (TGA shows stability up to 200°C) .

Q. What strategies improve synthetic yield and purity?

  • Reaction Optimization : Use anhydrous ethanol to minimize side reactions (e.g., thiol oxidation).
  • Crystallization : Slow cooling (0.5°C/min) from ethanol yields 85–90% pure crystals.
  • Chromatography : Silica gel column (ethyl acetate/hexane, 3:7) resolves unreacted α-chloroacetamides .

Q. How are contradictions in bioactivity data resolved (e.g., variable potency in analogs)?

Discrepancies arise from substituent electronic effects. For example, nitro groups reduce activity due to excessive electron withdrawal. Multivariate analysis (e.g., PLS regression) correlates Hammett σ values with IC₅₀ to identify optimal substituents (e.g., ethyl for balanced lipophilicity) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and controlled crystallization.
  • Bioassays : Include positive controls (diclofenac) and validate via dose-response curves.
  • Computational Studies : Cross-validate docking results with MD simulations (100 ns) to assess binding stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.